Structural Differentiation: Branched C10 Alkyl Chain Versus Linear Alkyl or Aryl Comparators
The 5-(1,1-dipropylbutyl) substituent is a highly branched C10 alkyl group that confers distinct steric and lipophilic properties relative to linear alkyl tetrazoles. In the foundational patent family, this compound is explicitly defined by the (1-propyl)n-butyl chain at the C5 position of the tetrazole nucleus [1]. While no direct head‑to‑head biological comparison is available in the public domain, the steric parameter (Taft Es) for the 1,1‑dipropylbutyl group is estimated to be approximately ‑2.5 to ‑3.0, compared to ‑0.3 for a linear n‑butyl group [2]. This substantial difference in steric bulk alters the conformational landscape and potential binding interactions of the tetrazole pharmacophore.
| Evidence Dimension | Steric bulk of C5 substituent (estimated Taft Es value) |
|---|---|
| Target Compound Data | 5-(1,1-dipropylbutyl): Es ≈ -2.5 to -3.0 |
| Comparator Or Baseline | 5-(n-butyl)-1H-tetrazole: Es ≈ -0.3 |
| Quantified Difference | ~2.2–2.7 unit difference in steric parameter |
| Conditions | Calculated using group contribution methods; experimental validation not reported |
Why This Matters
The branched alkyl chain provides a structurally unique steric profile that differentiates this compound from linear alkyl tetrazoles in SAR campaigns and library screening.
- [1] Lacour A, Jalfre M, Langlois M, Bucher B, assignors to Delalande SA. 5-(1-Propyl)n-butyl tetrazoles. US Patent Application (Justia Patents). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Chapter 4: Steric Parameters. View Source
